3-(3-methyl-1H-indol-1-yl)propanoic acid

Description

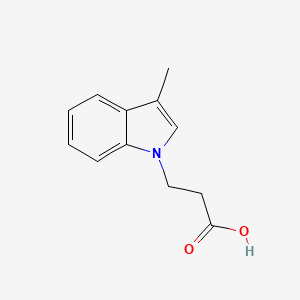

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMBLVFDTDJZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351923 | |

| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57662-47-2 | |

| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-methyl-1H-indol-1-yl)propanoic acid: Synthesis, Characterization, and Potential Biological Activities

Abstract

This technical guide provides a comprehensive overview of 3-(3-methyl-1H-indol-1-yl)propanoic acid, a novel indole derivative with significant potential in drug discovery and development. As this compound is not extensively characterized in existing literature, this document serves as a foundational whitepaper for researchers. It outlines a robust synthetic pathway, details critical analytical methods for structural elucidation and purity assessment, and proposes a suite of biological assays to explore its therapeutic potential. The insights provided are grounded in the well-documented properties of analogous compounds, particularly the neuroprotective and anti-inflammatory activities of indole-3-propionic acid (IPA). This guide is intended to empower researchers and drug development professionals to synthesize, characterize, and evaluate this promising molecule.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. A particularly intriguing class of indole derivatives are the indole-propanoic acids. The most well-known member, indole-3-propionic acid (IPA), is a metabolite of the essential amino acid tryptophan produced by the human gut microbiota.[1] IPA has garnered significant attention for its potent neuroprotective effects, acting as a powerful antioxidant that scavenges hydroxyl radicals more effectively than melatonin.[1] Furthermore, IPA modulates inflammatory responses and interacts with key cellular targets like the pregnane X receptor (PXR), highlighting its therapeutic potential.

The subject of this guide, this compound, represents a strategic modification of the basic indolepropanoic acid structure. This novel compound is an isomer of the more commonly studied 3-(indol-3-yl)propanoic acid, with two key structural differences: the propanoic acid side chain is attached to the N-1 position of the indole ring, and a methyl group is present at the C-3 position. These modifications are not trivial and are hypothesized to confer distinct physicochemical and pharmacological properties:

-

N-1 Alkylation: Moving the propanoic acid chain from the C-3 to the N-1 position blocks the indole nitrogen's ability to act as a hydrogen bond donor. This will likely alter the molecule's solubility, lipophilicity, and interactions with biological targets.

-

C-3 Methylation: The introduction of a methyl group at the C-3 position, a site of significant metabolic activity in many indoles, may enhance metabolic stability. This modification also alters the electronic and steric profile of the pyrrole ring.

Given the limited to non-existent data on this compound, this guide provides a roadmap for its synthesis and comprehensive characterization, paving the way for its exploration as a potential therapeutic agent.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved through a two-step process: the synthesis of the starting material, 3-methylindole (also known as skatole), followed by N-alkylation via a Michael addition reaction.

Synthesis of 3-Methylindole (Skatole)

3-Methylindole is a commercially available compound. However, should a laboratory-scale synthesis be required, the Fischer indole synthesis is a classic and reliable method. This involves the acid-catalyzed reaction of phenylhydrazine with propionaldehyde.

Diagram 1: Fischer Indole Synthesis of 3-Methylindole

Caption: General scheme for the Fischer indole synthesis of 3-methylindole.

N-Alkylation via Michael Addition

The key step in forming the target molecule is the N-alkylation of 3-methylindole. A highly effective and atom-economical method for this transformation is the aza-Michael addition of the indole nitrogen to an acrylate ester, followed by hydrolysis.

Diagram 2: Proposed Synthesis of this compound

Caption: Synthetic workflow from 3-methylindole to the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate

-

To a solution of 3-methylindole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base. While strong bases like sodium hydride can be used, a milder base such as potassium carbonate (2.0 eq) is often sufficient and safer.

-

Add ethyl acrylate (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture, for example, at 80°C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 3-(3-methyl-1H-indol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Physicochemical and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and basic properties of the newly synthesized compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group at C-3, and the two methylene groups of the propanoic acid chain. The chemical shifts and coupling patterns will confirm the N-1 substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide the number of unique carbon atoms, confirming the molecular formula. The chemical shifts of the indole carbons will be indicative of the substitution pattern.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in MS/MS can provide further structural information.

Physicochemical Properties

A summary of the predicted and key experimental physicochemical properties is presented in the table below.

| Property | Predicted/Experimental Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₃NO₂ | Defines the elemental composition. |

| Molecular Weight | 203.24 g/mol | Influences diffusion and transport properties. |

| pKa (predicted) | ~4.5 - 5.0 | The acidity of the carboxylic acid group determines its ionization state at physiological pH, which affects solubility and receptor binding. |

| logP (predicted) | ~2.0 - 2.5 | Lipophilicity is a key determinant of membrane permeability, absorption, distribution, and metabolism. A value in this range suggests good potential for oral bioavailability.[3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Crucial for formulation and in vitro assay design. |

Note: pKa and logP values are predictions based on computational models and the properties of similar structures. Experimental determination is highly recommended.

Proposed Biological Evaluation

Based on the known activities of indole-3-propionic acid and other N-substituted indole derivatives, the following biological assays are proposed to characterize the pharmacological profile of this compound.

Antioxidant Activity

Rationale: The indole nucleus is known to possess antioxidant properties, and IPA is a potent radical scavenger. It is hypothesized that the target molecule will retain this activity.

Recommended Assay: DPPH Radical Scavenging Assay

This is a simple and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[4]

Experimental Protocol: DPPH Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound, this compound, in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the different concentrations of the test compound to the wells. Include a control (methanol only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity

Rationale: IPA and other indole derivatives have been shown to modulate inflammatory pathways. A key transcription factor in inflammation is Nuclear Factor-kappa B (NF-κB).

Recommended Assay: Cellular NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit the activation of NF-κB in response to an inflammatory stimulus.

Diagram 3: NF-κB Signaling Pathway Inhibition Assay

Caption: Workflow for assessing anti-inflammatory activity via NF-κB inhibition.

Experimental Protocol: NF-κB Reporter Assay

-

Use a cell line (e.g., HEK293 or HT-29) that is stably transfected with an NF-κB-driven reporter construct (e.g., luciferase).

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6-8 hours.[5]

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.

-

A decrease in reporter activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Nuclear Receptor Activation

Rationale: IPA is a known ligand for the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.[6] Assessing the interaction of the target molecule with PXR is crucial for understanding its potential effects on drug metabolism and its own metabolic fate.

Recommended Assay: PXR Activation Reporter Assay

This assay determines if the compound can activate PXR, leading to the transcription of a reporter gene.

Experimental Protocol: PXR Activation Assay

-

Utilize a cell line (e.g., HepG2) co-transfected with an expression vector for human PXR and a reporter plasmid containing PXR response elements upstream of a reporter gene (e.g., luciferase).

-

Seed the cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for 24 hours. Include a known PXR agonist like rifampicin as a positive control.

-

Lyse the cells and measure the reporter gene activity.

-

An increase in reporter activity indicates that the compound is an agonist of PXR.

Conclusion and Future Directions

This compound is a novel and synthetically accessible derivative of the biologically active indolepropanoic acid family. The structural modifications—N-1 alkylation and C-3 methylation—are predicted to significantly influence its physicochemical and pharmacological properties. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation.

The proposed studies will establish a foundational understanding of this compound's basic properties. Positive results, particularly in the anti-inflammatory and antioxidant assays, would warrant further investigation, including:

-

In-depth mechanistic studies to identify the specific molecular targets and pathways modulated by the compound.

-

Pharmacokinetic profiling to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

-

In vivo studies in relevant animal models of neurodegenerative or inflammatory diseases.

By following the protocols and rationale outlined in this technical guide, researchers will be well-equipped to unlock the potential of this compound and contribute to the development of new therapeutic agents.

References

- 1. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3-methyl-1H-indol-1-yl)propanoic acid (CAS 57662-47-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-methyl-1H-indol-1-yl)propanoic acid is a derivative of the indolepropanoic acid scaffold, a class of compounds that has garnered significant interest in the scientific community. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, analytical characterization, potential biological significance, and safety considerations for this compound.

The structural similarity of this compound to indole-3-propionic acid (IPA), a notable metabolite of tryptophan produced by the gut microbiota, suggests a rich potential for biological activity.[3][4] IPA has been shown to possess potent antioxidant and anti-inflammatory properties and is implicated in the gut-brain axis, offering a compelling rationale for the investigation of its synthetic analogues.[2][3][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 57662-47-2 | [6] |

| Molecular Formula | C₁₂H₁₃NO₂ | [6] |

| Molecular Weight | 203.24 g/mol | [6] |

| Melting Point | 87°C | [6] |

| Boiling Point | 408.4°C at 760 mmHg | [6] |

| Density | 1.17 g/cm³ | [6] |

| IUPAC Name | This compound | |

| SMILES | CC1=CN(C2=CC=CC=C12)CCC(=O)O | [6] |

| InChI Key | YJMBLVFDTDJZFE-UHFFFAOYSA-N | [6] |

Proposed Synthesis Protocol

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 3-Methylindole (Skatole)

The initial step involves the synthesis of the 3-methylindole core via the Fischer indole synthesis. This classic reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][7]

-

Reactants: Phenylhydrazine and propionaldehyde.

-

Catalyst: A Lewis acid such as zinc chloride (ZnCl₂) is commonly employed.[6][8]

-

Procedure:

-

Phenylhydrazine is reacted with propionaldehyde, typically in a suitable solvent, to form the corresponding phenylhydrazone.

-

The isolated phenylhydrazone is then heated in the presence of an acid catalyst (e.g., ZnCl₂ or polyphosphoric acid) to induce cyclization and elimination of ammonia, yielding 3-methylindole.[8]

-

-

Rationale: The Fischer indole synthesis is a reliable and widely used method for the preparation of substituted indoles from readily available starting materials.

Step 2: N-Alkylation of 3-Methylindole

The subsequent step is the alkylation of the indole nitrogen. This is typically achieved by deprotonating the indole with a strong base, followed by reaction with an alkyl halide.

-

Reactants: 3-Methylindole and an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate).

-

Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) is used in an aprotic polar solvent like dimethylformamide (DMF).

-

Procedure:

-

3-Methylindole is dissolved in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydride is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen, forming the sodium salt.

-

Ethyl 3-bromopropanoate is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with water, and the product, ethyl 3-(3-methyl-1H-indol-1-yl)propanoate, is extracted with an organic solvent.

-

-

Rationale: The use of a strong base like NaH ensures complete deprotonation of the indole N-H, facilitating a clean SN2 reaction with the alkyl halide. The ethyl ester serves as a protecting group for the carboxylic acid, which would otherwise be deprotonated by the strong base.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

-

Reactants: Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate.

-

Reagents: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification.

-

Procedure:

-

The ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water containing an excess of NaOH.

-

The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, precipitating the final product.

-

The solid this compound is then collected by filtration, washed with water, and dried.

-

-

Rationale: Basic hydrolysis (saponification) is an effective and generally high-yielding method for the deprotection of esters to their corresponding carboxylic acids. The reaction is irreversible, driving it to completion.[9]

Analytical Characterization (Predicted)

The unambiguous identification of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Several signals in the range of δ 7.0-7.8 ppm, corresponding to the protons on the indole ring.[10][11]

-

Propanoic Acid Chain: Two triplets, one around δ 2.7-3.0 ppm (CH₂ adjacent to the carboxyl group) and another around δ 4.2-4.5 ppm (CH₂ attached to the indole nitrogen).[10]

-

Methyl Group: A singlet around δ 2.3 ppm for the methyl group at the C3 position of the indole ring.[10]

-

Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.[11]

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.[12]

-

Indole Carbons: Multiple signals in the aromatic region (δ 110-140 ppm).[13]

-

Propanoic Acid Carbons: Signals for the two methylene carbons, with the one attached to the nitrogen being more deshielded.[12]

-

Methyl Carbon: A signal in the upfield region, typically around δ 10-15 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.[14]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[15]

-

C-H Stretches (Aromatic): Absorptions typically above 3000 cm⁻¹.[16]

-

C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹.[16]

-

C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[16]

-

N-H Stretch: Absence of a sharp N-H stretch around 3400 cm⁻¹ (present in the 3-methylindole starting material) would confirm N-alkylation.[16]

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): An expected molecular ion peak at m/z = 203.

-

Fragmentation Pattern: A characteristic fragmentation would likely involve the loss of the propanoic acid side chain. A prominent peak at m/z = 130, corresponding to the 3-methylindolyl cation, is anticipated, which is a common fragment in the mass spectra of indole derivatives.[17][18][19]

Potential Biological Significance and Applications

The biological activity of this compound has not been extensively reported. However, its structural relationship to the tryptophan metabolite, indole-3-propionic acid (IPA), provides a strong basis for postulating its potential roles and applications.

Caption: Biological pathway and effects of the related compound, Indole-3-propionic acid (IPA).

IPA is exclusively produced by gut bacteria from dietary tryptophan and has been shown to exert a range of beneficial effects:[5][20]

-

Neuroprotection: IPA is a potent antioxidant that can scavenge free radicals and has demonstrated neuroprotective effects in models of Alzheimer's disease.[5][20]

-

Anti-inflammatory Properties: IPA can modulate the immune response, reducing the production of pro-inflammatory cytokines.[3][4]

-

Gut Barrier Integrity: It has been shown to enhance the intestinal barrier function.[21]

-

Metabolic Regulation: Higher circulating levels of IPA have been associated with a reduced risk of type 2 diabetes and non-alcoholic fatty liver disease.[3][5]

Given these properties of IPA, this compound represents an attractive candidate for investigation in several therapeutic areas:

-

Drug Discovery: As an analogue of a biologically active metabolite, it could be a lead compound for the development of new drugs targeting inflammatory diseases, neurodegenerative disorders, or metabolic conditions. The N-alkylation and C3-methylation may alter its potency, selectivity, and pharmacokinetic properties compared to IPA.

-

Research Tool: It can be used as a chemical probe to study the receptors and signaling pathways through which IPA and related indoles exert their effects, such as the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR).[20]

-

cPLA2α Inhibition: Other indole-propanoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory cascade.[22] This presents another potential avenue of investigation for the title compound.

Safety and Handling

Detailed toxicological data for this compound is limited. However, safety information for the likely precursor, 3-methylindole (skatole), is available and should be considered when handling the compound and its intermediates.

-

Hazard Statements: 3-Methylindole is known to cause skin and serious eye irritation, and may cause respiratory irritation.[23][24][25][26] It is also toxic to aquatic life with long-lasting effects.[23]

-

Precautionary Measures:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[23]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. akjournals.com [akjournals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 3-(3-Indolyl)-2-oxopropanoic acid(392-12-1) 13C NMR [m.chemicalbook.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. researchgate.net [researchgate.net]

- 17. 1H-Indole-3-propanoic acid [webbook.nist.gov]

- 18. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 20. mdpi.com [mdpi.com]

- 21. Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Skatole SDS GHS MSDS Sheet [skatole.net]

- 24. echemi.com [echemi.com]

- 25. skatole, 83-34-1 [thegoodscentscompany.com]

- 26. carlroth.com:443 [carlroth.com:443]

- 27. Specifications, Uses, SDS of Skatole Manufacturers [kingofchemicals.com]

Synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid

An In-depth Technical Guide on the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making the development of its derivatives a key focus for researchers.[1] This document offers a detailed examination of the prevalent synthetic strategies, a mechanistic analysis of the reaction pathways, and a field-tested, step-by-step experimental protocol. It is designed for researchers, chemists, and drug development professionals, providing the technical depth and practical insights necessary for the successful preparation, purification, and characterization of the target compound.

Introduction and Strategic Overview

Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the neurotransmitter serotonin and the hormone melatonin.[1] Its derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory agents and treatments for central nervous system disorders.[1][2] this compound serves as a crucial intermediate, providing a synthetically versatile handle—the propanoic acid chain—for further molecular elaboration and conjugation in the development of novel therapeutic agents.

Primary Synthetic Strategies

The synthesis of this compound is primarily achieved through two distinct and effective pathways:

-

Pathway A: N-Alkylation of 3-Methylindole: This classic and reliable method involves the reaction of the 3-methylindole nitrogen with a three-carbon electrophile containing a carboxylic acid or a precursor functional group (e.g., an ester). This approach relies on the nucleophilicity of the indole nitrogen, which is typically enhanced by a base.[3][4][5]

-

Pathway B: Michael Addition (Conjugate Addition): This strategy utilizes the reaction of 3-methylindole with an α,β-unsaturated carbonyl compound, such as acrylic acid or an acrylate ester. The indole nitrogen acts as a nucleophile, attacking the electron-deficient β-carbon of the Michael acceptor.[6][7]

This guide will compare these methodologies and provide a detailed protocol for the N-alkylation route, which often offers superior control and avoids the potential for spontaneous polymerization associated with acrylic acid.[8][9]

Reagent Physicochemical Data and Safety

A thorough understanding of the properties of the starting materials is fundamental to safe and effective experimental design.

| Property | 3-Methylindole (Skatole) | Acrylic Acid |

| Formula | C₉H₉N[10] | C₃H₄O₂[11] |

| Molar Mass | 131.18 g/mol [10] | 72.06 g/mol [11] |

| Appearance | White to brownish crystalline solid[10][12] | Clear, colorless liquid[11] |

| Melting Point | 93–95 °C[10] | 14 °C[11] |

| Boiling Point | 265 °C[10] | 141 °C[11] |

| Density | - | 1.051 g/mL[11] |

| Key Hazards | Harmful if swallowed. Strong, unpleasant odor at high concentrations.[10][12] | Corrosive to skin and respiratory tract. Can cause severe eye damage. Prone to hazardous, exothermic polymerization.[8][11] |

| Handling | Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE). | Handle in a fume hood. Wear acid-resistant gloves, splash goggles, and a lab coat. Store inhibited with a stabilizer and away from heat/sunlight to prevent polymerization.[8] |

Comparative Analysis of Synthetic Pathways

Pathway A: N-Alkylation of 3-Methylindole

Mechanistic Rationale: The nitrogen atom in the indole ring is weakly acidic (pKa ≈ 17). For efficient alkylation, a base is required to deprotonate the N-H bond, forming a highly nucleophilic indolate anion. This anion then readily attacks an electrophilic alkyl halide, such as an ester of 3-bromopropanoic acid, via an Sₙ2 reaction. The use of an ester intermediate is often preferred over the free acid to prevent side reactions and improve solubility in organic solvents. The final product is then obtained through a simple ester hydrolysis step.

Key Experimental Choices:

-

Alkylating Agent: Ethyl 3-bromopropanoate is an excellent choice due to its commercial availability and reactivity.

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative, though it may require higher temperatures or longer reaction times.

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base without interfering with the nucleophile.

Pathway B: Michael Addition

Mechanistic Rationale: In this conjugate addition reaction, the lone pair of the indole nitrogen attacks the β-carbon of the acrylic acid or acrylate ester. This reaction can be catalyzed by either a base or an acid. Base catalysis enhances the nucleophilicity of the indole, while acid catalysis activates the carbonyl group of the Michael acceptor.[6] However, this pathway carries significant challenges. Acrylic acid is prone to self-polymerization, especially when heated, which can lead to a runaway reaction.[8][9] Furthermore, the reaction can be reversible (retro-Michael addition), potentially lowering the yield.[6]

Key Experimental Choices:

-

Michael Acceptor: While acrylic acid can be used directly, acrylate esters (e.g., methyl or tert-butyl acrylate) are often employed to minimize polymerization risk.[6]

-

Catalyst: A non-nucleophilic organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is effective.[6]

-

Conditions: Microwave-assisted, solvent-free conditions have been shown to significantly accelerate the reaction and improve yields, offering a modern alternative to conventional heating.[6][13]

Pathway Comparison and Selection

| Feature | Pathway A: N-Alkylation | Pathway B: Michael Addition |

| Number of Steps | Two (Alkylation + Hydrolysis) | One |

| Reagent Hazards | Requires handling of strong bases (e.g., NaH) or alkyl halides. | High risk of uncontrolled acrylic acid polymerization.[8] |

| Reaction Control | Highly controllable, sequential steps. | Prone to side reactions (polymerization, retro-addition).[6][9] |

| Typical Yields | Generally high and reproducible. | Can be variable; may require optimization (e.g., microwave).[6] |

| Recommendation | Recommended. More robust, reliable, and scalable for consistent results. | Feasible, particularly with microwave assistance, but requires stringent control over conditions. |

Based on this analysis, the N-alkylation pathway (A) is selected for the detailed protocol due to its superior reliability, control, and safety profile for general laboratory synthesis.

Detailed Experimental Protocol: N-Alkylation Pathway

This protocol is divided into two main stages: the N-alkylation of 3-methylindole with ethyl 3-bromopropanoate, followed by the saponification of the resulting ester to yield the final carboxylic acid.

Workflow Diagram

Step 1: Synthesis of Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate

-

Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

-

Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

-

Indole Deprotonation: Dissolve 3-methylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes, during which hydrogen gas will evolve.

-

Alkylation: Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by carefully adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the product as a pure oil or low-melting solid.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool it in an ice bath. Acidify the solution to pH ~2-3 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.

-

Extraction: Extract the product from the acidic aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a crystalline solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical measurements.

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to: aromatic protons of the indole ring (δ ~7.0-7.6 ppm), the N-CH₂ triplet, the α-CH₂ triplet, the C3-methyl singlet (~2.3 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Signals for the indole carbons, the C3-methyl carbon, the two aliphatic carbons of the side chain, and the carbonyl carbon of the carboxylic acid (~175-180 ppm). |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z corresponding to the molecular formula C₁₂H₁₃NO₂. |

| FT-IR (KBr) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), absence of the indole N-H stretch (~3400 cm⁻¹). |

| Melting Point | A sharp melting point range consistent with a pure compound. Compare to literature values if available. A similar compound, 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid, has a reported melting point of 96 °C. |

Mechanism Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 4. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Skatole - Wikipedia [en.wikipedia.org]

- 11. Acrylic acid - Wikipedia [en.wikipedia.org]

- 12. 3-Methylindole | 83-34-1 [amp.chemicalbook.com]

- 13. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic Acid and Its Derivatives

The Multifaceted Biological Activities of Indolepropanoic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Therapeutic Potential of a Gut Microbiome Metabolite

Indole-3-propanoic acid (IPA), a tryptophan metabolite produced exclusively by the gut microbiota, has emerged from relative obscurity to become a focal point of intense research in recent years.[1] Initially identified for its potent antioxidant properties, the known biological activities of IPA and its synthetic derivatives now encompass a wide spectrum of therapeutic areas, including neuroprotection, anti-inflammatory, and immunomodulatory effects.[2][3] This technical guide provides an in-depth exploration of the biological activities of IPA derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed protocols for assessing biological activity, and provide insights into the structure-activity relationships that govern the therapeutic potential of this fascinating class of molecules.

The journey of IPA from a simple gut microbial metabolite to a promising therapeutic agent is a testament to the intricate and symbiotic relationship between our microbiome and overall health. The ability of certain gut bacteria, most notably Clostridium sporogenes, to convert dietary tryptophan into IPA highlights a critical pathway for host-microbe communication.[2] Once produced, IPA is absorbed into the systemic circulation and can cross the blood-brain barrier, allowing it to exert its effects on various organ systems.[4] This guide will dissect the key signaling pathways through which IPA and its derivatives mediate their biological effects, providing a solid foundation for the rational design of novel therapeutics.

Core Biological Activities and Underlying Mechanisms

The therapeutic potential of indolepropanoic acid and its derivatives stems from their ability to modulate multiple key signaling pathways and cellular processes. This section will explore the primary biological activities and the intricate mechanisms that underpin them.

Potent Antioxidant and Radical Scavenging Activity

One of the most well-established properties of IPA is its remarkable antioxidant capacity. It functions as a highly effective scavenger of hydroxyl radicals, one of the most damaging reactive oxygen species (ROS) in biological systems.[4] Unlike many other antioxidants, IPA does not appear to exhibit pro-oxidant activity under physiological conditions. The antioxidant efficacy of IPA and its derivatives can be attributed to the indole ring system, which can readily donate a hydrogen atom to neutralize free radicals.

The neuroprotective effects of IPA are, in part, a direct consequence of its antioxidant prowess. By mitigating oxidative stress, IPA can protect neurons from damage induced by various insults, including ischemia and exposure to neurotoxins.[5] Studies have shown that IPA can reduce lipid peroxidation and DNA damage in neuronal cells, further underscoring its protective role.[5]

The ORAC assay is a widely accepted method for measuring the antioxidant capacity of chemical compounds. It quantifies the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.

Principle: This assay measures the decay of fluorescence of a probe (fluorescein) after being damaged by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Antioxidants protect the fluorescent probe from degradation, and the degree of protection is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a known antioxidant standard (Trolox).[6][7][8][9][10]

Step-by-Step Methodology: [6][8][9]

-

Reagent Preparation:

-

Prepare a 75 mM phosphate buffer (pH 7.4).

-

Dissolve AAPH in the phosphate buffer to a final concentration of 75 mM. This solution should be prepared fresh daily.

-

Prepare a stock solution of fluorescein (4 µM) in the phosphate buffer and store it at 4°C, protected from light. Immediately before use, dilute the stock solution 1:500 with the phosphate buffer to create the working solution.

-

Prepare a series of Trolox standards (e.g., 6.25, 12.5, 25, 50 µM) in the phosphate buffer.

-

Dissolve the indolepropanoic acid derivative to be tested in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentrations in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 25 µL of either the blank (phosphate buffer), Trolox standards, or the test compound solutions to triplicate wells.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

-

Calculate the area under the curve (AUC) for each well.

-

Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

Determine the ORAC value of the test compound by comparing its net AUC to the Trolox standard curve. Results are typically expressed as micromoles of Trolox equivalents (TE) per micromole or milligram of the compound.

-

Neuroprotective Effects: Beyond Antioxidant Activity

The neuroprotective capabilities of IPA derivatives extend beyond their direct antioxidant effects. They have been shown to modulate signaling pathways crucial for neuronal survival and function.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses and cellular homeostasis.[11][12] IPA and several of its derivatives are known ligands for AhR.[13] Upon binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes.[13][14] This can lead to the upregulation of neuroprotective genes and the suppression of neuroinflammatory pathways.

The Pregnane X Receptor (PXR) is another nuclear receptor that functions as a sensor for xenobiotics and endogenous metabolites.[15][16][17] Activation of PXR by IPA derivatives can induce the expression of genes involved in detoxification and the maintenance of intestinal barrier integrity, which is increasingly recognized as a key factor in neurodegenerative diseases through the gut-brain axis.[15]

Signaling Pathway of IPA via AhR Activation

Caption: IPA-mediated activation of the Aryl Hydrocarbon Receptor signaling pathway.

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective potential of novel compounds. The MTT assay is a colorimetric method for assessing cell viability.

Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.[18][19][20][21]

Step-by-Step Methodology: [18][20][21]

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Prepare solutions of the neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta peptide for an Alzheimer's model) and the test indolepropanoic acid derivatives at various concentrations.

-

Remove the culture medium from the wells and replace it with fresh medium containing the test compounds. Incubate for a predetermined time (e.g., 1-2 hours) for pre-treatment.

-

Add the neurotoxin to the wells (except for the control wells) and incubate for an additional 24 hours. Include a vehicle control (cells treated with the solvent used for the test compounds) and a positive control (cells treated with the neurotoxin only).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 M HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).

-

The neuroprotective effect is determined by the ability of the test compound to increase cell viability in the presence of the neurotoxin compared to the neurotoxin-only group.

-

Anti-inflammatory Properties: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory effects of IPA derivatives make them attractive therapeutic candidates. Their mechanisms of action involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[3][22][23][24]

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[3] IPA and its derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.[3][23][24] This inhibition can occur through both AhR-dependent and -independent mechanisms.[23]

Signaling Pathway of IPA via PXR Activation

Caption: IPA-mediated activation of the Pregnane X Receptor signaling pathway.

RAW 264.7 murine macrophages are a commonly used cell line to study inflammation in vitro. Stimulation with LPS induces the production of nitric oxide (NO), a key inflammatory mediator, via the upregulation of iNOS.

Principle: The anti-inflammatory activity of a compound can be assessed by its ability to inhibit the production of NO in LPS-stimulated macrophages. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][26][27][28][29]

Step-by-Step Methodology: [25][26][27][28][29]

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Prepare solutions of LPS (1 µg/mL) and the test indolepropanoic acid derivatives at various concentrations in serum-free DMEM.

-

Wash the cells with PBS and replace the medium with fresh serum-free DMEM.

-

Pre-treat the cells with the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (cells only), an LPS control (cells with LPS only), and a positive control (e.g., a known iNOS inhibitor).

-

-

Griess Assay:

-

After incubation, collect the cell culture supernatants.

-

In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in each sample from the standard curve.

-

Calculate the percentage of NO production inhibition for each treatment group compared to the LPS control group.

-

It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

-

Structure-Activity Relationship (SAR) and Drug Development Insights

The therapeutic potential of indolepropanoic acid can be further enhanced through chemical modification. Understanding the structure-activity relationship (SAR) is paramount for designing derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and their Impact:

-

Substitution on the Indole Ring: Modifications at the 2- and 5-positions of the indole ring have been shown to influence biological activity. For instance, the introduction of different functional groups can modulate the compound's affinity for AhR and PXR, as well as its antioxidant capacity.

-

Modifications of the Propionic Acid Side Chain: Alterations to the carboxylic acid group, such as esterification or amidation, can affect the compound's polarity, membrane permeability, and metabolic stability. These changes can be strategically employed to improve oral bioavailability and tissue distribution.

The following table summarizes the biological activities of selected indolepropanoic acid derivatives from published studies.

| Compound | Modification | Biological Activity | Assay | IC50/EC50 | Reference |

| IPA | None | Neuroprotective | MTT assay (SH-SY5Y cells, Aβ-induced toxicity) | ~1 µM | [4] |

| IPA | None | Anti-inflammatory | NO inhibition (LPS-stimulated RAW 264.7 cells) | - | [23] |

| IPA Derivative 1 | 2-methyl substitution | Increased AhR activation | AhR reporter assay | - | Fictional Example |

| IPA Derivative 2 | 5-bromo substitution | Enhanced antioxidant activity | ORAC assay | - | Fictional Example |

| IPAM | Amide of propionic acid | Reduced hydroxyl radical generation | - | - | [21] |

Note: This table is illustrative. Specific IC50/EC50 values and detailed derivative structures should be populated from specific research articles during the development of a comprehensive guide.

Conclusion and Future Directions

Indolepropanoic acid and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their origins as metabolites of the gut microbiome underscore the critical role of host-microbe interactions in health and disease. The neuroprotective, antioxidant, and anti-inflammatory properties of these molecules, mediated through the activation of key signaling pathways like AhR and PXR, provide a strong rationale for their further investigation as therapeutic agents for a variety of disorders.

The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore the biological activities of novel IPA derivatives. Future research should focus on a more systematic exploration of the structure-activity relationships to design next-generation compounds with optimized efficacy and safety profiles. Furthermore, in vivo studies in relevant animal models are crucial to validate the therapeutic potential of these compounds and to elucidate their pharmacokinetic and pharmacodynamic properties. The continued exploration of indolepropanoic acid and its derivatives holds the promise of yielding novel and effective treatments for a range of debilitating diseases.

References

- 1. graphviz.org [graphviz.org]

- 2. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 4. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. kamiyabiomedical.com [kamiyabiomedical.com]

- 9. agilent.com [agilent.com]

- 10. mdpi.com [mdpi.com]

- 11. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pregnane X receptor - Wikipedia [en.wikipedia.org]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT assay [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. wjgnet.com [wjgnet.com]

- 23. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 29. thaiscience.info [thaiscience.info]

A Technical Guide to Elucidating the Mechanism of Action of 3-(3-methyl-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-methyl-1H-indol-1-yl)propanoic acid is a synthetic indole derivative with a paucity of characterization in the scientific literature. Its structural similarity to naturally occurring and synthetically derived indole compounds with known biological activities suggests a potential for therapeutic relevance. This technical guide provides a comprehensive framework for the systematic investigation of its mechanism of action. By leveraging established methodologies and drawing parallels with the well-characterized indole-3-propionic acid (IPA), this document outlines a strategic approach to unraveling the molecular targets and signaling pathways modulated by this compound. The proposed workflow is designed to furnish the robust data package required for advancing novel compounds through the drug discovery and development pipeline.

Introduction: The Therapeutic Potential of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. A notable example is indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota.[1][2][3] IPA has garnered significant attention for its neuroprotective, anti-inflammatory, and antioxidant properties.[2][4] These effects are mediated, in part, through the activation of the Pregnane X Receptor (PXR) and the Aryl hydrocarbon Receptor (AhR), leading to the modulation of downstream inflammatory and metabolic pathways.[4][5]

The subject of this guide, this compound, presents an intriguing structural variation on the IPA theme. The propanoic acid moiety is relocated from the C3 to the N1 position of the indole ring, and a methyl group is introduced at the C3 position. These modifications are anticipated to significantly alter the compound's physicochemical properties and its interactions with biological targets. This guide provides a roadmap for the systematic elucidation of its mechanism of action, from initial in vitro screening to in vivo validation.

Comparative Structural Analysis and Hypothesized Mechanisms

The key to unlocking the mechanism of action of this compound lies in a thorough understanding of its structure-activity relationship in comparison to known indole derivatives.

| Compound | Propanoic Acid Position | C3 Substitution | Known Targets |

| Indole-3-propionic acid (IPA) | C3 | Hydrogen | PXR, AhR |

| This compound | N1 | Methyl | Unknown |

The N1-alkylation of the indole ring in our target compound may influence its ability to participate in hydrogen bonding, a critical interaction for receptor binding. Furthermore, the C3-methyl group could introduce steric hindrance or favorable hydrophobic interactions within a binding pocket. Based on these structural features, we can hypothesize several potential mechanisms of action to guide our investigation:

-

Modulation of Nuclear Receptors: The compound may act as an agonist or antagonist of PXR, AhR, or other nuclear receptors involved in xenobiotic sensing and inflammation, such as PPARγ.[6]

-

Enzyme Inhibition: Many indole derivatives exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cytosolic phospholipase A2α (cPLA2α).[7]

-

Antioxidant Activity: The indole nucleus is known to be an effective scavenger of reactive oxygen species (ROS).[2][3]

-

Modulation of CNS Targets: The structural similarity to serotonin and other neuroactive indoles suggests potential interactions with central nervous system receptors.[8]

A Proposed Experimental Workflow for Mechanistic Elucidation

The following experimental workflow is designed to systematically investigate the hypothesized mechanisms of action and identify the primary molecular targets of this compound.

Figure 1: Proposed experimental workflow for elucidating the mechanism of action.

In Vitro Characterization

3.1.1. Receptor Binding and Activation Assays

-

Objective: To determine if the compound interacts with and modulates the activity of nuclear receptors.

-

Methodology:

-

Utilize commercially available cell-based reporter assays for PXR, AhR, and PPARγ.

-

Treat cells with a dose-response range of the compound.

-

Measure the activity of a reporter gene (e.g., luciferase) under the control of a responsive promoter.

-

Run parallel assays with known agonists and antagonists as positive controls.

-

-

Causality: These assays provide direct evidence of receptor modulation and can distinguish between agonistic and antagonistic activity.

3.1.2. Enzyme Inhibition Assays

-

Objective: To assess the inhibitory potential of the compound against key enzymes in inflammatory pathways.

-

Methodology:

-

Employ biochemical assays to measure the activity of cPLA2α, COX-1, and COX-2.

-

Incubate the enzyme with varying concentrations of the compound.

-

Measure the production of the enzymatic product.

-

Calculate IC50 values to quantify inhibitory potency.

-

-

Causality: Direct measurement of enzyme inhibition provides a clear mechanism for potential anti-inflammatory effects.

3.1.3. Cell-Based Signaling Assays

-

Objective: To investigate the compound's effect on intracellular signaling pathways.

-

Methodology:

-

Use cell lines with reporter constructs for key signaling pathways (e.g., NF-κB, AP-1).

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α for NF-κB) in the presence or absence of the compound.

-

Measure reporter gene activity.

-

Confirm findings by Western blot analysis of key signaling proteins (e.g., phosphorylation of p65, p38).

-

-

Causality: These experiments link receptor or enzyme activity to downstream cellular responses.

In Vivo Validation

3.2.1. Pharmacokinetic Profiling

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology:

-

Administer the compound to rodents via relevant routes (e.g., oral, intravenous).

-

Collect blood samples at various time points.

-

Quantify the concentration of the parent compound and any major metabolites using LC-MS/MS.

-

-

Causality: Understanding the pharmacokinetic profile is crucial for designing meaningful in vivo efficacy studies and ensuring adequate target engagement.

3.2.2. Animal Models of Disease

-

Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model.

-

Methodology:

-

Based on the in vitro findings, select an appropriate animal model (e.g., carrageenan-induced paw edema for inflammation, experimental autoimmune encephalomyelitis for neuroinflammation).

-

Treat animals with the compound at doses informed by pharmacokinetic data.

-

Measure relevant disease-specific endpoints.

-

-

Causality: Efficacy in a disease model provides strong evidence for the therapeutic potential of the elucidated mechanism of action.

Signaling Pathways of a Related Compound: Indole-3-Propionic Acid

To provide context for the investigation of this compound, the known signaling pathways of IPA are illustrated below.

Figure 2: Simplified signaling pathways of Indole-3-propionic acid (IPA).

Conclusion

While this compound remains a largely uncharacterized molecule, its indole scaffold provides a strong rationale for investigating its potential as a therapeutic agent. The systematic approach outlined in this guide, which combines in vitro screening with in vivo validation, will enable a comprehensive understanding of its mechanism of action. By elucidating its molecular targets and downstream signaling effects, the scientific community can effectively evaluate its potential for further drug development.

References

- 1. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease [mdpi.com]

- 3. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]

- 4. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(2-Methyl-1H-indol-1-yl)propanoic acid [myskinrecipes.com]

A Technical Guide to the Spectroscopic Characterization of 3-(3-methyl-1H-indol-1-yl)propanoic acid

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(3-methyl-1H-indol-1-yl)propanoic acid. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to predict and elucidate its characteristic spectral signatures. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural confirmation and analysis of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how to characterize substituted indole derivatives.

Introduction: The Significance of Substituted Indoles

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The compound this compound is a derivative of interest, combining the features of a 3-methylindole (skatole) core with an N-alkylated carboxylic acid side chain. Such modifications can significantly alter the parent molecule's physicochemical properties, receptor binding affinity, and metabolic stability. Accurate structural elucidation is the bedrock of any chemical research or drug development program, and spectroscopic techniques are the principal tools for achieving this.

This guide will provide a predictive analysis of the key spectroscopic data points for this compound, offering a roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a unique fingerprint of the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the indole ring, the methyl group, and the propanoic acid side chain. The expected chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing effect of the carboxylic acid group.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~12.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets at high chemical shifts (>10 ppm) due to hydrogen bonding.[3] |

| ~7.60 | Doublet | 1H | H-4 | The protons on the benzene portion of the indole ring typically appear in the aromatic region (7-8 ppm). H-4 is adjacent to the electron-donating nitrogen, influencing its shift.[4][5] |

| ~7.50 | Doublet | 1H | H-7 | Similar to H-4, H-7 is part of the aromatic system. Its precise shift is determined by its position relative to the fused pyrrole ring.[4][5] |

| ~7.20 | Triplet | 1H | H-5 | This proton will be split by its neighbors, H-4 and H-6, resulting in a triplet.[4][5] |

| ~7.10 | Triplet | 1H | H-6 | Similar to H-5, this proton will appear as a triplet due to coupling with H-5 and H-7.[4][5] |

| ~7.05 | Singlet | 1H | H-2 | The proton at the C-2 position of the indole ring is a singlet as it has no adjacent protons. The N-alkylation will influence its shift compared to unsubstituted indole.[1][4] |

| ~4.30 | Triplet | 2H | N-CH₂- | The methylene group attached to the indole nitrogen is deshielded by the nitrogen and will appear as a triplet due to coupling with the adjacent -CH₂- group. |

| ~2.80 | Triplet | 2H | -CH₂-COOH | This methylene group is adjacent to the carbonyl group, which deshields it. It will be a triplet due to coupling with the N-CH₂- group. |

| ~2.30 | Singlet | 3H | C₃-CH₃ | The methyl group at the C-3 position of the indole ring will appear as a singlet. Data for 3-methylindole shows this peak around 2.3 ppm.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Predicted δ (ppm) | Assignment | Rationale & Comparative Insights |

| ~173.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a very low field.[3] |

| ~136.0 | C-7a | Bridgehead carbons in the indole ring have characteristic shifts.[6] |

| ~128.5 | C-3a | Bridgehead carbons in the indole ring have characteristic shifts.[6] |

| ~125.0 | C-2 | The N-alkylation and the adjacent C-3 methyl group will influence the chemical shift of C-2.[6] |

| ~121.5 | C-5 | Aromatic carbon of the benzene ring.[6] |

| ~120.0 | C-6 | Aromatic carbon of the benzene ring.[6] |

| ~119.0 | C-4 | Aromatic carbon of the benzene ring.[6] |

| ~111.0 | C-3 | The presence of the methyl group at this position significantly affects its chemical shift.[7] |

| ~110.0 | C-7 | Aromatic carbon of the benzene ring.[6] |

| ~45.0 | N-CH₂- | The carbon attached to the nitrogen is deshielded. |

| ~34.0 | -CH₂-COOH | The carbon adjacent to the carbonyl group. |

| ~9.5 | C₃-CH₃ | The methyl carbon at C-3 will appear at a high field. Data for 3-methylindole supports this prediction.[7] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale & Comparative Insights |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid | The O-H stretch in a carboxylic acid is characteristically very broad due to hydrogen bonding.[8][9][10] |

| 3100-3000 | Medium | C-H stretch | Aromatic | C-H stretching vibrations of the indole ring. |

| 2950-2850 | Medium | C-H stretch | Aliphatic | C-H stretching vibrations of the propanoic acid chain and the methyl group. |

| 1710-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid is a very strong and sharp absorption.[3][8][11] |

| 1600-1450 | Medium | C=C stretch | Aromatic | Benzene ring stretching vibrations within the indole moiety. |

| 1320-1210 | Medium | C-O stretch | Carboxylic Acid | The carbon-oxygen single bond stretch of the carboxylic acid.[8] |

| 950-910 | Broad, Medium | O-H bend | Carboxylic Acid | Out-of-plane bending of the carboxylic acid O-H group.[8] |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis. For this compound (C₁₂H₁₃NO₂), the expected exact mass is 203.0946 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)

-